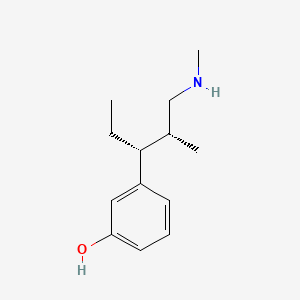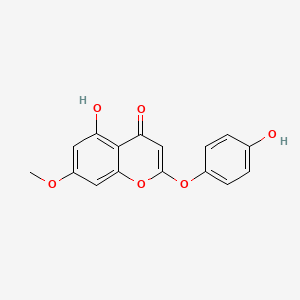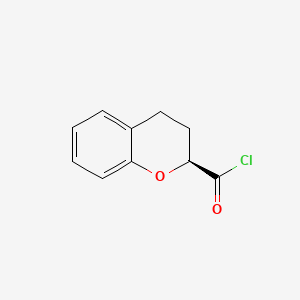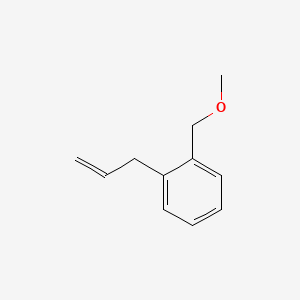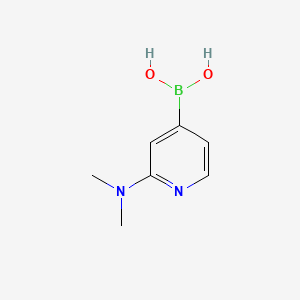
(2-(Dimethylamino)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Dimethylamino)pyridin-4-yl)boronic acid” is a boronic acid compound with the molecular formula C7H11BN2O2 . It is a useful boronic acid for the synthesis of various bioactive small molecules .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters, a valuable but underdeveloped process, has been reported . This process involves a radical approach and can be used for the formal anti-Markovnikov hydromethylation of alkenes .Molecular Structure Analysis
The molecular structure of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” consists of seven carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms . The average mass is 165.985 Da and the monoisotopic mass is 166.091354 Da .Chemical Reactions Analysis
Boronic acids, including “(2-(Dimethylamino)pyridin-4-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Catalysis in Chemical Synthesis
(2-(Dimethylamino)pyridin-4-yl)boronic acid and its derivatives have been explored for their catalytic properties in various chemical reactions. For instance, boronic acid-based complexes have been developed as reusable homogeneous catalysts for amide condensation reactions. These complexes, including those involving 4-(N,N-dimethylamino)pyridine (DMAP), have been shown to facilitate amide formation efficiently, highlighting their potential for large-scale chemical synthesis processes (Yanhui Lu, Ke Wang, K. Ishihara, 2017).
Organic Synthesis and Functionalization
Further applications in organic synthesis include the facilitation of iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, yielding various lactones under neutral conditions. This showcases the compound's role as a versatile catalyst in organic synthesis, enabling the production of complex organic molecules with potential pharmaceutical applications (Chuisong Meng, Zhihui Liu, Yuxiu Liu, Qingmin Wang, 2015).
Cross-Coupling Reactions
The utility of (2-(Dimethylamino)pyridin-4-yl)boronic acid extends to facilitating Suzuki–Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic compounds. These reactions have been employed to create highly functionalized heteroarylpyridines, demonstrating the compound's role in expanding the toolkit for chemical synthesis and the generation of new molecules with potential applications in various fields (Amy E. Smith, Kate M. Clapham, A. Batsanov, M. Bryce, B. Tarbit, 2008).
Sensor Development
Another intriguing application is in the design of new boronic acid fluorescent sensors for detecting biologically important saccharides. Compounds like (2-(Dimethylamino)pyridin-4-yl)boronic acid have been used to create sensors that exhibit significant fluorescence changes upon the addition of saccharides at physiological pH. This has implications for biomedical research and diagnostics, where such sensors could be used for the detection and quantification of specific sugars in biological samples (R. Hosseinzadeh, M. Mohadjerani, Mona Pooryousef, Abbas Eslami, S. Emami, 2015).
Direcciones Futuras
The future directions of “(2-(Dimethylamino)pyridin-4-yl)boronic acid” research could involve further development of the protodeboronation process , as well as exploration of its potential applications in the synthesis of various bioactive small molecules . The Suzuki-Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction, is also a promising area of research .
Propiedades
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBHXVBUABNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dimethylamino)pyridin-4-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


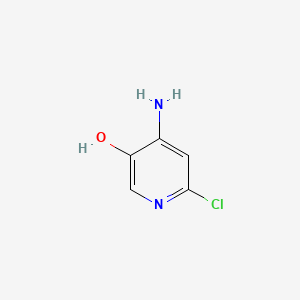
![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)
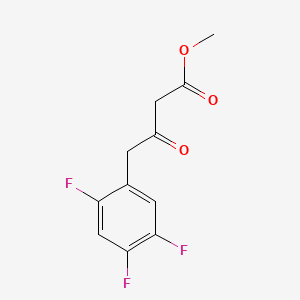
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-phenylpropyl)piperazine](/img/structure/B590734.png)
